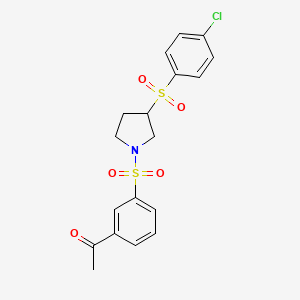![molecular formula C15H17FN4O B2407505 (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone CAS No. 2309586-25-0](/img/structure/B2407505.png)
(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone, also known as FPMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry.
作用機序
The mechanism of action of (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor and the dopamine transporter. The sigma-1 receptor has been shown to play a role in the regulation of intracellular calcium levels, which can affect various cellular processes. This compound has been found to enhance the activity of the sigma-1 receptor, which may lead to an increase in the release of neurotransmitters, such as dopamine and serotonin. This, in turn, can lead to an improvement in mood and a reduction in anxiety and depression symptoms.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including an increase in dopamine and serotonin release, an improvement in cognitive function, and a reduction in anxiety and depression symptoms. It has also been shown to have an analgesic effect, which may make it useful in the treatment of chronic pain.
実験室実験の利点と制限
The advantages of using (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone in lab experiments include its high affinity for the sigma-1 receptor and the dopamine transporter, which makes it a useful tool for studying the mechanisms of these proteins. It is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using this compound is that it has not been extensively studied in vivo, which means that its effects on the body are not fully understood.
将来の方向性
There are several potential future directions for the study of (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone. One area of research could focus on its potential as a treatment for neurological disorders, such as depression, anxiety, and Parkinson's disease. Another area of research could focus on its potential as an analgesic for the treatment of chronic pain. Additionally, further studies could be conducted to better understand the mechanism of action of this compound and its effects on the body.
合成法
The synthesis of (3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone involves a series of chemical reactions that start with the reaction between 3,4-difluoropyridine and 3-(1-methylpyrazol-4-yl)piperidine. The resulting intermediate is then subjected to further reactions to produce the final product, this compound. The synthesis method has been described in detail in a research paper published by Zhang et al. (2016).
科学的研究の応用
(3-Fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone has been primarily studied for its potential applications in the development of drugs that target the central nervous system. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that plays a crucial role in various physiological processes, including pain perception, memory formation, and neuronal survival. This compound has also been found to have an inhibitory effect on the dopamine transporter, which is a protein that regulates the levels of dopamine in the brain. These properties make this compound a promising candidate for the development of drugs that can treat various neurological disorders, such as depression, anxiety, and Parkinson's disease.
特性
IUPAC Name |
(3-fluoropyridin-4-yl)-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O/c1-19-9-12(7-18-19)11-3-2-6-20(10-11)15(21)13-4-5-17-8-14(13)16/h4-5,7-9,11H,2-3,6,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTTAHYALBUQWDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

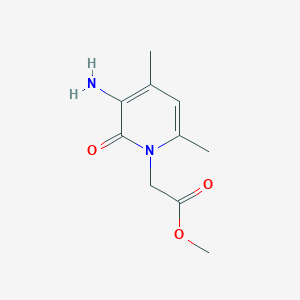


![1-(4-fluorophenyl)-N-[3-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2407428.png)


![(E)-1-[2-(3-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2407434.png)
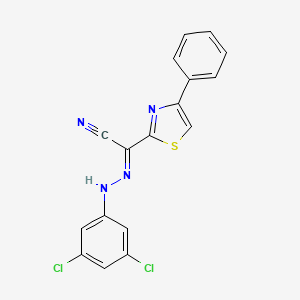
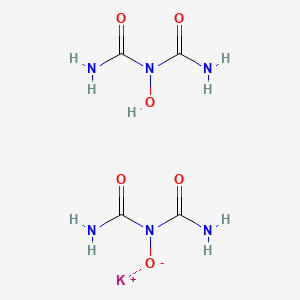
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2407437.png)
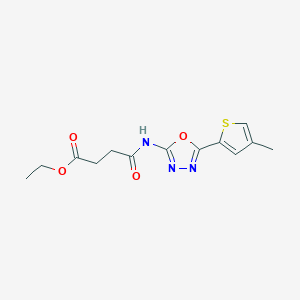
![7-(4-fluorophenyl)-1-methyl-3-(2-methylallyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2407442.png)

